7-Bromofuro[3,4-c]pyridine-1,3-dione
Description
7-Bromofuro[3,4-c]pyridine-1,3-dione is a heterocyclic compound featuring a fused furopyridine core with a bromine substituent at the 7-position and two ketone groups at the 1- and 3-positions. The bromine substituent likely enhances electrophilic reactivity and influences pharmacological properties, distinguishing it from non-halogenated analogs.
Properties
Molecular Formula |
C7H2BrNO3 |
|---|---|
Molecular Weight |
228.00 g/mol |
IUPAC Name |
7-bromofuro[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C7H2BrNO3/c8-4-2-9-1-3-5(4)7(11)12-6(3)10/h1-2H |
InChI Key |
TXVRACDJFODOCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromofuro[3,4-c]pyridine-1,3-dione typically involves the annulation of the pyridine ring with a furan moiety. One common method includes the reaction of 4-bromo-2-hydroxy-3-nitropyridine with ethyl acetoacetate under basic conditions, followed by cyclization and bromination steps . The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
7-Bromofuro[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding ketone or aldehyde .
Scientific Research Applications
7-Bromofuro[3,4-c]pyridine-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, including analgesics and sedatives.
Biological Studies: The compound is investigated for its biological activities, such as anti-inflammatory and anticancer properties.
Chemical Biology: It serves as a building block for the synthesis of fluorescent probes and other bioactive molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which 7-Bromofuro[3,4-c]pyridine-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes involved in pain and inflammation pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
- Pyrrolo[3,4-c]quinoline-1,3-dione (7a): Differs by replacing the furo ring with a pyrrolo ring and incorporating a fused quinoline system.
Imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate (2b) :
Contains an additional imidazole ring and ester groups. The nitro group in related compounds (e.g., 2c) accelerates cyclization via electron-withdrawal, analogous to bromine’s role in directing electrophilic substitutions .N-Substituted Pyrrolo[3,4-c]pyridine-1,3-diones :
Derivatives with alkoxy or alkyl groups (e.g., 4-methoxy-6-methyl) exhibit altered pharmacokinetics due to reduced polarity compared to the brominated compound .
Reactivity and Pharmacological Comparisons
Reactivity
- Electrophilic Substitution : Bromine at the 7-position directs electrophilic attacks to adjacent positions, similar to nitro groups in imidazo-pyrrolo-pyridines .
- Nucleophilic Reactivity : The electron-deficient furopyridine core may enhance susceptibility to nucleophilic substitution, a trait exploited in pyridyne-mediated syntheses .
Pharmacological Activity
- CNS Activity : N-Substituted pyrrolo[3,4-c]pyridine-1,3-diones with piperazinylalkyl chains exhibit depressive effects on the central nervous system, suggesting that bromine substitution could modulate receptor affinity .
- Analgesic and Anti-inflammatory Potential: Derivatives undergo photodegradation studies, indicating stability considerations for brominated analogs in drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
